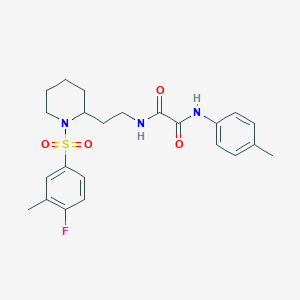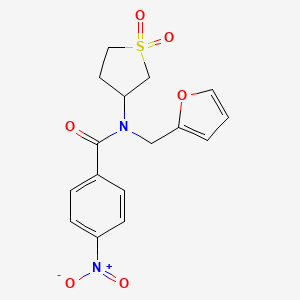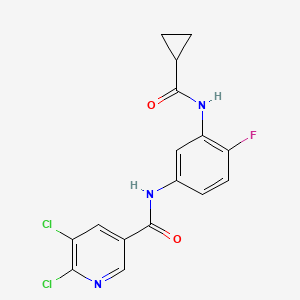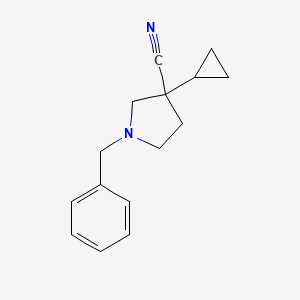
(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N7O4 and its molecular weight is 477.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in the field often begins with the synthesis and characterization of novel compounds. Studies such as the synthesis of pyrrolidine-2,4-diones (tetramic acids) and derivatives reveal the methodologies for creating complex organic molecules, showcasing the importance of precise synthetic routes for obtaining desired compounds with specific properties (Mulholland, Foster, & Haydock, 1972). Similarly, the creation of polyfunctional fused heterocyclic compounds through reactions involving indene‐1,3‐diones highlights the diversity of synthetic strategies used to construct complex heterocyclic frameworks (Hassaneen et al., 2003).
Potential Applications
The potential applications of these compounds span across various scientific disciplines. For example, conjugated polymers containing heterocyclic units such as pyrrolo[3,4-c]pyrrole (DPP) have been studied for their photoluminescent properties and suitability for electronic applications (Beyerlein & Tieke, 2000). This underscores the relevance of complex organic molecules in the development of new materials with specific optical and electronic functionalities.
Biological Activity and Drug Discovery
The exploration of biological activities and therapeutic potentials of novel compounds is another significant area of research. Studies on derivatives of pyridines and purines, for example, focus on their anti-inflammatory, antimicrobial, and hypoglycemic activities, indicating the potential for drug discovery and pharmaceutical applications (Kim et al., 2004).
properties
CAS RN |
899724-70-0 |
|---|---|
Molecular Formula |
C24H27N7O4 |
Molecular Weight |
477.525 |
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C24H27N7O4/c1-4-16-6-5-7-19(12-16)35-15-18(32)14-31-20-21(29(2)24(34)30(3)22(20)33)27-23(31)28-26-13-17-8-10-25-11-9-17/h5-13,18,32H,4,14-15H2,1-3H3,(H,27,28)/b26-13+ |
InChI Key |
LPXSZUKPVWQHQV-LGJNPRDNSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CC=NC=C4)N(C(=O)N(C3=O)C)C)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2860708.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860710.png)


![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)

![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)



![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2860730.png)
